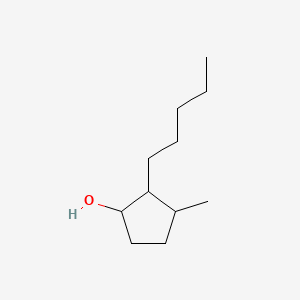

3-Methyl-2-pentylcyclopentan-1-ol

Description

Contextualization within Cyclopentanol (B49286) Chemistry and its Significance in Organic Synthesis

Cyclopentanol and its derivatives are fundamental building blocks in organic synthesis. guidechem.commaterial-properties.org Cyclopentanol, a five-membered ring alcohol, serves as a versatile precursor and intermediate in the production of a wide array of chemical products, including pharmaceuticals, fragrances, and pesticides. guidechem.com Its utility stems from the reactivity of the hydroxyl group, which can undergo various transformations such as oxidation to cyclopentanone (B42830), dehydration to cyclopentene (B43876), and esterification. wikipedia.org These reactions open pathways to a diverse range of functionalized cyclopentane (B165970) structures.

The significance of substituted cyclopentanols, like 3-Methyl-2-pentylcyclopentan-1-ol, often lies in their application in the fragrance and flavor industry. perfumerflavorist.comgoogle.com The specific arrangement and nature of the substituents on the cyclopentane ring can impart unique olfactory characteristics. perfumerflavorist.com Research into cyclopentane derivatives has led to the discovery of compounds with desirable floral or musk-like scents. google.com The synthesis of such compounds is a key area of study, aiming to create novel fragrance ingredients. perfumerflavorist.comgoogle.com

Furthermore, the cyclopentane framework is a common motif in various biologically active molecules. Consequently, the synthesis of substituted cyclopentanols is also relevant to the pharmaceutical industry for the development of new therapeutic agents. material-properties.org The principles of cyclopentane synthesis are a subject of ongoing research, with chemists continuously developing new methods for the stereoselective construction of these five-membered rings. organic-chemistry.orgbaranlab.org

Stereochemical Complexity and Isomeric Forms of this compound

A defining feature of this compound is its stereochemical complexity. The molecule contains multiple stereocenters, leading to the existence of several stereoisomers. nih.gov Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. utexas.edu

The cyclopentane ring itself can exhibit stereoisomerism due to the relative orientation of substituents. When two or more substituents are present on a cycloalkane ring, they can be on the same side (cis) or on opposite sides (trans) of the ring's plane. msu.edulibretexts.org This cis-trans isomerism is a form of diastereomerism, where the isomers are not mirror images of each other. utexas.edu

In the case of this compound, the carbon atoms bearing the hydroxyl, methyl, and pentyl groups are potential stereocenters. The presence of 'n' stereogenic centers can lead to a maximum of 2^n stereoisomers. utexas.edu Therefore, this compound can exist as a mixture of diastereomers and enantiomers (non-superimposable mirror images).

The specific stereochemistry of each isomer can significantly influence its physical, chemical, and biological properties, including its scent profile in the case of fragrance molecules. perfumerflavorist.com The separation and characterization of individual stereoisomers are often crucial for understanding their specific contributions and for developing applications. The study of stereoisomerism in substituted cyclopentanes is a complex field, often requiring advanced analytical techniques to distinguish between the various forms. chegg.comstackexchange.com

Historical Development of Research on Substituted Cyclopentyl Alcohols

The study of alcohols has a long history, with the distillation of wine being documented in early Arabic works. encyclopedia.pub The term "alcohol" itself has evolved over centuries from its original meaning related to a fine powder. encyclopedia.pub The broader class of organic compounds known as alcohols became a subject of systematic chemical investigation in the 19th century. encyclopedia.pub

The investigation of substituted homoallylic alcohols, which are structurally related to precursors of substituted cyclopentanols, has also contributed to the field. mdpi.com The oxidation of these alcohols has been studied to understand how different reagents can lead to various products. mdpi.com

In the context of fragrance chemistry, the pursuit of novel scents has driven much of the research into substituted cyclopentanols and related cyclopentanone derivatives. google.comgoogle.com Patents from the latter half of the 20th century describe the synthesis and olfactory properties of various cyclopentane derivatives for use in perfumery. google.comgoogle.com This historical development highlights a continuous effort to understand the structure-odor relationship in this class of compounds. The synthesis of related molecules like 3-methyl-2-pentyl-cyclopent-2-en-1-one has also been a focus of industrial process development. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

76649-20-2 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3-methyl-2-pentylcyclopentan-1-ol |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-12H,3-8H2,1-2H3 |

InChI Key |

AASLUBJZRBOXBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(CCC1O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2 Pentylcyclopentan 1 Ol and Its Stereoisomers

Total Synthesis Approaches to the Substituted Cyclopentanol (B49286) Core

Total synthesis of complex molecules such as 3-methyl-2-pentylcyclopentan-1-ol, which features three contiguous stereocenters, necessitates robust methods for constructing the core cyclopentane (B165970) framework with high stereochemical control. nih.gov The cyclopentane motif is a common feature in many natural products and biologically active compounds, driving the development of numerous synthetic protocols. researchgate.netingentaconnect.com

The formation of the cyclopentane ring with defined stereochemistry is the cornerstone of any total synthesis. Several powerful strategies have been developed to achieve this, primarily through various types of cyclization and cycloaddition reactions.

[3+2] Cycloaddition Reactions: These reactions are among the most powerful tools for constructing five-membered rings, as they can establish multiple stereocenters in a single step with high chemo-, regio-, diastereo-, and enantioselectivity. researchgate.net One notable example is the trimethylenemethane (TMM) cycloaddition, where a three-carbon unit reacts with a two-atom component. The use of chiral ligands on a metal catalyst, such as palladium, can induce high enantioselectivity in these transformations. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for forming cyclic structures, including cyclopentenes, which can be subsequently hydrogenated or further functionalized to access the desired cyclopentanol. ingentaconnect.com This strategy involves the use of a ruthenium-based catalyst, like the Grubbs catalyst, to cyclize a diene precursor. The geometry of the resulting double bond and the stereochemistry of existing centers on the acyclic precursor influence the stereochemical outcome.

Radical Cyclizations: 5-exo-trig radical cyclizations are a reliable method for forming cyclopentane rings. This approach typically involves generating a radical on a side chain, which then attacks an appropriately positioned double bond. The stereoselectivity is often controlled by the pre-existing stereocenters in the acyclic precursor, which dictate the conformation of the transition state.

Aldol (B89426) Condensation: Intramolecular aldol condensation of 1,4-dicarbonyl compounds is a classic and effective method for synthesizing cyclopentenones, which are versatile precursors to cyclopentanols. researchgate.netbaranlab.org For instance, 2,5-hexanedione (B30556) can undergo an intramolecular aldol reaction to form 3-methyl-2-cyclopentenone. researchgate.netchemicalbook.com This enone can then be subjected to conjugate addition of a pentyl group and subsequent reduction of the ketone to yield the target scaffold.

| Method | Description | Key Features | Reference(s) |

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to form a five-membered ring. | High potential for stereocontrol (diastereo- and enantioselectivity). | researchgate.net, nih.gov |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene catalyzed by a transition metal (e.g., Ru) to form a cyclic olefin. | Forms cyclopentene (B43876) precursors; stereochemistry is influenced by the acyclic starting material. | ingentaconnect.com |

| Radical Cyclization | Intramolecular attack of a radical onto a double bond (5-exo-trig). | Reliable for ring formation; stereocontrol from existing chiral centers. | organic-chemistry.org |

| Intramolecular Aldol Condensation | Cyclization of a 1,4-dicarbonyl compound to form a cyclopentenone. | Classic and efficient route to cyclopentenone precursors. | researchgate.net, baranlab.org |

Once the cyclopentane core is established, or during its formation, the pentyl and methyl groups must be introduced with precise stereocontrol. The relative stereochemistry of the three contiguous centers (C1-hydroxyl, C2-pentyl, and C3-methyl) is critical.

Conjugate Addition: A powerful strategy involves the conjugate (Michael) addition of an organocuprate reagent (e.g., a pentylcuprate) to a cyclopentenone precursor, such as 3-methyl-2-cyclopentenone. The incoming nucleophile generally adds anti to the existing substituent (the methyl group) to minimize steric hindrance, thus setting the C2 and C3 stereochemistry. Subsequent reduction of the resulting ketone can be directed by the existing alkyl groups to control the C1 stereocenter.

Alkylation of Enolates: The stepwise alkylation of a cyclopentanone (B42830) enolate can also be employed. For example, a cyclopentanone can be deprotonated to form an enolate, which is then reacted with an alkyl halide (e.g., methyl iodide or a pentyl bromide). The stereochemical outcome of this alkylation is dependent on the steric environment of the enolate, with the alkyl group typically adding from the less hindered face. Using a chiral auxiliary can provide excellent stereocontrol in such alkylations. wikipedia.org

Catalytic Alkylative Cyclization: Modern methods combine cyclization and alkylation in a single pot. For instance, cooperative photoredox and nickel catalysis can achieve alkylative cyclizations of iodoalkynes with alkylating reagents to produce alkylated cyclopentylidenes. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis of Specific Stereoisomers of this compound

Producing a single enantiomer of this compound requires asymmetric synthesis techniques that can establish absolute stereochemistry.

Asymmetric catalysis is a highly efficient approach for generating enantiomerically enriched products, as a small amount of a chiral catalyst can generate large quantities of a chiral product. nih.gov

Organocatalysis: Chiral secondary amines (e.g., proline derivatives) and N-heterocyclic carbenes (NHCs) are powerful organocatalysts for the asymmetric synthesis of substituted cyclopentanes. nih.govnih.gov A common strategy is a domino or cascade reaction, such as a Michael-aldol sequence. For example, a Michael addition catalyzed by a chiral secondary amine can be followed by an intramolecular aldol cyclization, creating multiple C-C bonds and stereocenters with high diastereo- and enantioselectivity in a single operation. nih.govnih.gov Bifunctional catalysts, such as chiral thioureas, can also be employed to control the stereochemistry in intramolecular reactions. researchgate.net

Transition Metal Catalysis: Chiral transition metal complexes are widely used for various asymmetric transformations. Rhodium-catalyzed cascade reactions of vinyldiazoacetates with allylic alcohols can generate highly substituted cyclopentanes with excellent stereocontrol (e.g., 99% ee, >97:3 dr). nih.gov Similarly, chiral titanium complexes can catalyze formal [3+2] cycloadditions of cyclopropyl (B3062369) ketones and alkenes to afford polysubstituted cyclopentanes with high diastereo- and enantioselectivity. organic-chemistry.org

| Catalytic System | Reaction Type | Typical Outcome | Reference(s) |

| Chiral Secondary Amine (Organocatalysis) | Michael addition / Cascade reactions | Highly functionalized cyclopentanes with good to excellent diastereo- and enantioselectivity. | nih.gov, nih.gov |

| Rhodium-Carbene (Transition Metal) | Domino Sequence / Cascade | Cyclopentanes with four stereocenters, high yields, and excellent stereoselectivity (>30:1 dr, 99% ee). | nih.gov |

| Chiral Thiourea (Organocatalysis) | Intramolecular Michael Addition | cis-Functionalized γ-nitroketones with good yields and reasonable selectivities. | researchgate.net |

Chiral Auxiliary Strategy: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgsigmaaldrich.com The auxiliary then directs the stereochemical course of one or more subsequent reactions through steric hindrance or electronic effects. numberanalytics.com For instance, an achiral cyclopentanone precursor could be converted into a chiral enamine or imine using a chiral amine (e.g., a derivative of proline or (S)-1-amino-2-methoxymethylpyrrolidine, SAMP). Subsequent alkylation to introduce the pentyl or methyl group would proceed with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are other well-known auxiliaries that provide excellent stereocontrol in aldol and alkylation reactions. wikipedia.orgslideshare.net

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (the "chiral pool") as starting materials. nih.gov For example, a chiral sugar like tri-O-acetyl-D-glucal can be transformed through a series of reactions into a chiral building block suitable for constructing the target cyclopentanol. nih.gov While finding a chiral pool starting material that maps perfectly onto the target can be challenging, this approach leverages nature's stereochemical control.

When a racemic mixture of the target compound or a key intermediate is synthesized, it can be separated into its constituent enantiomers using resolution techniques.

Kinetic Resolution (KR): In KR, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture. wikipedia.org This results in the preferential conversion of one enantiomer into a new product, leaving the unreacted, slower-reacting enantiomer in enantioenriched form. A major drawback of KR is that the maximum theoretical yield for the recovered enantiomer is 50%. researchgate.netmdpi.com Enzymatic acylations are a common and highly effective method for the kinetic resolution of alcohols.

Dynamic Kinetic Resolution (DKR): DKR is a more efficient variation that overcomes the 50% yield limitation of KR. mdpi.com In DKR, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that all of the starting material is eventually converted into a single enantiomer of the product, allowing for a theoretical yield of up to 100%. mdpi.com Noyori's asymmetric hydrogenation is a classic example of a DKR process. Chemoenzymatic DKR, which combines a metal catalyst for racemization with an enzyme for the stereoselective reaction, is a particularly powerful strategy. wikipedia.org

Sustainable and Green Chemistry Considerations in this compound Synthesis

The industrial production of fragrance and flavor compounds is increasingly scrutinized for its environmental impact. Consequently, the development of sustainable and green synthetic methodologies for molecules like this compound and its precursors has become a significant focus of research. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are central to these modern synthetic approaches. The synthesis of the target alcohol invariably proceeds through a ketone intermediate, typically 3-methyl-2-pentylcyclopentan-1-one or a related cyclopentenone. Therefore, sustainable strategies often concentrate on the construction of this core cyclopentanone ring system.

Development of Atom-Economical and Efficient Routes

Atom economy is a cornerstone of green synthesis, maximizing the incorporation of atoms from the starting materials into the final product. For the synthesis of the cyclopentanone core of this compound, intramolecular cyclization reactions are particularly favored as they are inherently atom-economical, often eliminating only a small molecule like water.

Two prominent atom-economical strategies are the intramolecular aldol condensation of a dione (B5365651) and the cyclodehydration of a lactone.

Intramolecular Aldol Condensation: A highly efficient route involves the cyclization of 2,5-hexanedione (HD) or its derivatives. researchgate.net This precursor can potentially be derived from biomass sources like 5-hydroxymethylfurfural (B1680220) (HMF), adding to the green credentials of the pathway. The condensation reaction forms the five-membered ring by creating a new carbon-carbon bond, with water as the sole byproduct. Research has demonstrated that this reaction can achieve very high yields, with some methods reporting up to 98% yield of the resulting cyclopentenone. chemicalbook.com

Cyclodehydration of Lactones: An alternative industrial process involves the cyclodehydration of γ-methyl-γ-decalactone (also known as 5-hexyl-4-methyldihydro-2(3H)-furanone). google.com This reaction also forms the cyclopentenone ring by eliminating water. The process is designed to be continuous, where the starting lactone is added to a hot catalyst mixture and the product is continuously removed by distillation, which enhances process efficiency. google.com

The final step to obtain this compound is the catalytic hydrogenation of the corresponding ketone. This reduction is also highly atom-economical, adding two atoms of hydrogen across the carbonyl double bond to yield the desired alcohol.

| Synthetic Route | Precursor | Key Transformation | Byproduct | Reported Yield | Reference |

| Aldol Condensation | 2,5-Hexanedione | Intramolecular Cyclization | Water | up to 98% | chemicalbook.com |

| Lactone Cyclodehydration | γ-Methyl-γ-decalactone | Intramolecular Cyclodehydration | Water | High Yield | google.com |

Utilization of Environmentally Benign Reaction Conditions

The shift towards green chemistry also emphasizes the importance of the reaction conditions, including the choice of catalysts and solvents.

Historically, cyclization reactions to form cyclopentenones relied on harsh and corrosive mineral acids like polyphosphoric acid, which are difficult to handle and generate significant amounts of contaminated waste. google.com Modern methods focus on replacing these with more environmentally friendly alternatives.

Heterogeneous Catalysts: Solid catalysts are a key feature of green synthesis. For the aldol condensation of 2,5-hexanedione, simple and robust metal oxides like calcium oxide (CaO) or γ-alumina (γ-Al2O3) have proven highly effective. researchgate.netchemicalbook.com These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and minimize corrosive waste streams.

Solvent Choice: The ideal green solvent is water. The synthesis of 3-methylcyclopent-2-en-1-one from 2,5-hexanedione has been successfully demonstrated using water as the reaction medium, avoiding the need for volatile organic compounds (VOCs). chemicalbook.com

Process Optimization: Innovations in reactor technology contribute to greener processes. For instance, a continuous process for the cyclodehydration of γ-methyl-γ-decalactone uses a high-boiling mineral oil as the reaction medium. This allows for the continuous distillation of the product, improving throughput and energy efficiency while enabling the reuse of the phosphoric acid catalyst phase. google.com

| Green Chemistry Aspect | Traditional Method | Modern Approach | Example | Reference |

| Catalyst | Polyphosphoric Acid / Mineral Acids | Heterogeneous Solid Catalysts | CaO, γ-Al2O3 | researchgate.netchemicalbook.comgoogle.com |

| Solvent | Organic Solvents | Water | Reaction of 2,5-hexanedione in water | chemicalbook.com |

| Process | Batch Processing | Continuous Flow / Distillation | Continuous distillation from mineral oil/catalyst mixture | google.com |

| Waste | High, corrosive acid waste | Minimal, recyclable catalyst | Reuse of phosphoric acid phase | google.com |

Derivatization Strategies for Accessing Analogues of this compound

The creation of structural analogues is crucial for exploring structure-activity relationships, particularly in the fragrance industry where subtle molecular changes can lead to significant differences in scent profiles. Derivatization of this compound primarily targets its functional hydroxyl (-OH) group, which is a versatile handle for chemical modification. Common strategies include esterification and etherification.

Esterification: The reaction of the alcohol with a carboxylic acid (or its more reactive derivative, like an acid chloride or anhydride) produces an ester. libretexts.orglibretexts.org This reaction, known as Fischer esterification when catalyzed by an acid, is a reversible process. masterorganicchemistry.comyoutube.com By choosing different carboxylic acids, a wide array of ester analogues can be synthesized. For example, reacting the title compound with acetic acid would yield 3-methyl-2-pentylcyclopentyl acetate, while reaction with propionic acid would yield the corresponding propionate. These modifications alter the molecule's polarity, volatility, and size, which can fine-tune its olfactory properties.

Etherification: Another common strategy is the formation of ethers. In a Williamson ether synthesis, the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (an SN2 reaction). This allows for the introduction of a new alkyl or aryl group via an ether linkage (R-O-R'). For example, converting this compound to its sodium salt and reacting it with methyl iodide would produce 1-methoxy-3-methyl-2-pentylcyclopentane.

These derivatization reactions allow for systematic modifications to the parent structure, enabling the generation of a library of analogues for further study.

| Derivatization Strategy | Reagent Type | Resulting Functional Group | Potential Analogue Example |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Ester | 3-Methyl-2-pentylcyclopentyl acetate |

| Esterification | Carboxylic Acid (e.g., Butyric Acid) | Ester | 3-Methyl-2-pentylcyclopentyl butyrate |

| Etherification | Alkyl Halide (e.g., Ethyl Iodide) | Ether | 1-Ethoxy-3-methyl-2-pentylcyclopentane |

| Etherification | Benzyl Bromide | Ether | 1-(Benzyloxy)-3-methyl-2-pentylcyclopentane |

Reaction Mechanisms and Reactivity Studies of 3 Methyl 2 Pentylcyclopentan 1 Ol

Mechanistic Investigations of Oxidation and Reduction Pathways of the Alcohol Functionality

The transformation between 3-Methyl-2-pentylcyclopentan-1-ol and its corresponding ketone, 3-Methyl-2-pentylcyclopentan-1-one, involves oxidation and reduction reactions that can proceed through various mechanistic pathways. These reactions are analogous to substitutions, additions, and eliminations. youtube.com

Oxidation to 3-Methyl-2-pentylcyclopentan-1-one:

The oxidation of a secondary alcohol, such as this compound, to a ketone is a fundamental transformation in organic synthesis. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The mechanism can be viewed as an elimination of the elements of H2. youtube.com In a biological context, enzymes like cyclopentanol (B49286) dehydrogenase can catalyze this oxidation. For instance, Pseudomonas N.C.I.B. 9872 grown on cyclopentanol can oxidize it to cyclopentanone (B42830). nih.gov This is facilitated by an NAD+-linked dehydrogenase. nih.gov The reaction sequence involves the oxidation of cyclopentanol to cyclopentanone. nih.gov

Reduction of 3-Methyl-2-pentylcyclopentan-1-one:

The reduction of the ketone back to the alcohol involves the addition of the elements of H2 across the carbon-oxygen double bond. youtube.com This can be achieved using various reducing agents. Catalytic hydrogenation is a common method for producing cyclopentanol from cyclopentanone. nih.gov This process is often carried out using metal catalysts. nih.gov

Dehydration Reactions and Olefin Formation from Substituted Cyclopentanols: Stereochemical and Regiochemical Outcomes

The dehydration of this compound results in the formation of alkenes (olefins) through the elimination of a water molecule. This reaction typically proceeds via E1 or E2 mechanisms, with the regiochemical and stereochemical outcomes being key considerations. byjus.comyoutube.com

E1 and E2 Mechanisms:

E1 (Elimination, Unimolecular): This two-step mechanism involves the formation of a carbocation intermediate after the loss of the leaving group (protonated hydroxyl group). byjus.comucsb.edu A base then removes a proton from an adjacent carbon to form the double bond. byjus.com E1 reactions are common for tertiary and secondary alcohols in the presence of a non-nucleophilic acid. The rate of the E1 reaction is dependent only on the substrate concentration. masterorganicchemistry.com

E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a base removes a proton, and the leaving group departs simultaneously. youtube.comucsb.edu For the E2 reaction to occur, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. ucsb.edu E2 reactions are favored by strong, bulky bases. masterorganicchemistry.com

Regiochemical Outcomes (Zaitsev's Rule):

When multiple alkene products are possible, the major product is typically the most substituted and therefore most stable alkene, a principle known as Zaitsev's rule. youtube.com For this compound, dehydration can lead to a mixture of alkenes, with the double bond in different positions within the cyclopentene (B43876) ring.

Stereochemical Outcomes:

The stereochemistry of the starting alcohol and the reaction mechanism (E1 or E2) influence the stereochemistry of the resulting alkene. E2 reactions are stereospecific, requiring a specific anti-periplanar arrangement of the proton and leaving group. ucsb.edu E1 reactions, proceeding through a planar carbocation intermediate, can lead to a mixture of stereoisomers.

Rearrangement Reactions Involving the Cyclopentane (B165970) Skeleton

The cyclopentane ring in derivatives of this compound can undergo skeletal rearrangements, particularly under conditions that generate a carbocation intermediate. youtube.comchemistrysteps.com These rearrangements are driven by the formation of a more stable carbocation. masterorganicchemistry.com

A common type of rearrangement is a ring expansion, where a five-membered cyclopentane ring can rearrange to a more stable six-membered cyclohexane (B81311) ring. chemistrysteps.comstackexchange.comechemi.com This process can occur via an alkyl shift, where a C-C bond migrates to the carbocation center. masterorganicchemistry.com Such rearrangements are often observed in reactions like S\N1 and E1, where a carbocation is formed. chemistrysteps.commasterorganicchemistry.com For instance, the hydrolysis of a cyclopentyl derivative can lead to a cyclohexanol (B46403) product through a ring expansion rearrangement. chemistrysteps.com The driving force for this is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com

Another potential rearrangement is a 1,2-hydride or 1,2-alkyl shift, where a hydrogen atom or an alkyl group migrates from an adjacent carbon to the carbocation center, resulting in a more stable carbocation. masterorganicchemistry.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation. youtube.com

Kinetics and Thermodynamic Analyses of Key Transformations

The study of kinetics and thermodynamics provides insight into the rates and feasibility of reactions involving this compound.

Kinetics:

The rate of a reaction is determined by its activation energy. For nucleophilic substitution reactions, the S\N2 mechanism is a second-order reaction, with the rate depending on the concentration of both the substrate and the nucleophile. youtube.comulethbridge.ca In contrast, the S\N1 reaction is first-order, with the rate depending only on the concentration of the substrate. youtube.com

In elimination reactions, the E2 mechanism is also second-order, while the E1 mechanism is first-order. byjus.com

Thermodynamics:

Thermodynamic analysis can predict the spontaneity of a reaction. For example, a study on the synthesis of cyclopentanol from cyclopentene showed that the reactions involved were exothermic, and lower temperatures were favorable. researchgate.net

In the context of enolate formation from substituted cyclopentanones (related to the ketone of the title compound), kinetic and thermodynamic products can be selectively formed. libretexts.orgyoutube.com The kinetic enolate is formed faster and is typically less substituted, favored at low temperatures with a sterically hindered base. libretexts.orgyoutube.comkhanacademy.org The thermodynamic enolate is more stable, more substituted, and is favored at higher temperatures with a smaller, non-hindered base, allowing for equilibrium to be established. libretexts.orgyoutube.comkhanacademy.org

Studies on Radical Reactions of Cyclopentanols

Radical reactions involving cyclopentanols can be initiated by various means, including the use of radical initiators or photolysis. These reactions proceed via free radical intermediates and can lead to a variety of products through processes like hydrogen abstraction, addition to double bonds, and fragmentation. libretexts.org

A common radical reaction is dehalogenation using reagents like tributyltin hydride (Bu3SnH). libretexts.org In a related context, the hydroxyl group of an alcohol can be converted into a xanthate, which can then undergo a radical reaction. libretexts.org

Theoretical studies on the oxidation of cyclopentanone, the oxidized form of cyclopentanol, show that it can proceed through radical pathways. mit.edu The reaction of cyclopentanone with hydroxyl radicals can lead to the formation of various radical intermediates. nih.gov The stability of these radicals is influenced by the presence of the carbonyl group. nih.gov

Radical reactions can also involve skeletal rearrangements. The formation of a radical on a cyclopentane ring can lead to ring-opening or other rearrangements to form more stable radical species. fiveable.me

Theoretical and Computational Chemistry of 3 Methyl 2 Pentylcyclopentan 1 Ol

Conformational Analysis and Energy Landscapes of Stereoisomers

The molecular structure of 3-Methyl-2-pentylcyclopentan-1-ol features three chiral centers at positions C1, C2, and C3 of the cyclopentane (B165970) ring. This gives rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers). The cyclopentane ring itself is not planar and adopts puckered conformations, primarily the envelope and twist forms, to alleviate steric strain. The interplay between these ring conformations and the spatial arrangement of the hydroxyl, pentyl, and methyl substituents creates a complex potential energy landscape for each stereoisomer.

Conformational analysis aims to identify the low-energy conformers (local minima on the energy landscape) and the transition states that separate them. The relative energies of these conformers are determined by a combination of torsional strain, van der Waals interactions, and intramolecular hydrogen bonding involving the hydroxyl group. For instance, the stability of a conformer is heavily influenced by whether the bulky pentyl and methyl groups occupy pseudo-equatorial or pseudo-axial positions, with equatorial orientations generally being more stable.

The energy landscape of a cyclic molecule can be surprisingly complex. Studies on similar cyclic systems, such as cyclo-octane, have revealed that their energy landscapes can have intricate mathematical structures, such as the union of a sphere and a Klein bottle. nih.gov While the landscape for this compound has not been explicitly mapped, it is expected to exhibit multiple energy funnels corresponding to families of stable conformations. researchgate.net Understanding these landscapes is crucial for predicting the molecule's physical properties and biological activity, as the dominant conformation at equilibrium may not be the one that engages in chemical reactions.

Table 1: Possible Stereoisomers of this compound (Note: This table is a theoretical representation of the possible stereochemical configurations.)

| Stereoisomer | Configuration at C1 | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|---|

| 1 | R | R | R | Enantiomer of 2 |

| 2 | S | S | S | Enantiomer of 1 |

| 3 | R | R | S | Enantiomer of 4 |

| 4 | S | S | R | Enantiomer of 3 |

| 5 | R | S | R | Enantiomer of 6 |

| 6 | S | R | S | Enantiomer of 5 |

| 7 | R | S | S | Enantiomer of 8 |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding chemical reactivity.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most amenable to accepting an electron, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical hardness.

From the HOMO and LUMO energies, a suite of conceptual DFT reactivity descriptors can be calculated. nih.gov These descriptors quantify various aspects of reactivity:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Global Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be modified.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov

Furthermore, local reactivity descriptors like the Fukui functions (f(r)) can be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, the oxygen atom of the hydroxyl group would be a primary site for electrophilic attack, while the carbon atom bonded to the oxygen (C1) would be a likely site for nucleophilic attack.

Table 2: Conceptual DFT-Calculated Reactivity Descriptors (Note: The values below are illustrative and represent the type of data generated from quantum chemical calculations.)

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | High value suggests susceptibility to oxidation. Localized on the oxygen atom. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low value suggests susceptibility to reduction. Localized on the C-O antibonding orbital. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicates chemical stability and hardness. A moderate gap is expected for an alcohol. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Moderate value, typical for an organic alcohol. |

| Global Hardness (η) | (E(LUMO) - E(HOMO))/2 | Moderate hardness, indicating it can participate in various reactions. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment over time. An MD simulation models the molecule and its surroundings (e.g., a solvent box of water or a nonpolar solvent) at the atomic level, calculating the forces between atoms and solving Newton's equations of motion to track their trajectories.

For this compound, MD simulations are particularly useful for exploring:

Hydrogen Bonding: The primary intermolecular interaction for this molecule is hydrogen bonding, where the hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen lone pairs). Simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solute molecules.

Solvation Effects: MD can reveal how solvent molecules arrange around the solute. Water molecules would form a structured hydration shell around the polar hydroxyl group, while showing more disordered behavior around the nonpolar pentyl and methylcyclohexane (B89554) moieties. This provides insight into the molecule's solubility and partitioning behavior.

Conformational Dynamics: While quantum mechanics is needed for the energy landscapes, MD can simulate the transitions between different conformations in real-time, revealing the flexibility of the cyclopentane ring and the rotation of the side chains. This is crucial for understanding how the molecule adapts its shape in different environments.

Prediction and Interpretation of Spectroscopic Signatures for Mechanistic Elucidation (e.g., NMR, IR, MS)

Computational chemistry allows for the prediction of spectroscopic data, which can be compared to experimental spectra to confirm the structure of a molecule or to elucidate the products of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex due to the number of non-equivalent protons and stereoisomerism. Key predicted signals would include a broad singlet for the hydroxyl proton (-OH), a multiplet for the proton on the carbon bearing the hydroxyl group (H-C1), and distinct multiplets for the protons at the other chiral centers (H-C2, H-C3). The pentyl and methyl protons would appear in the upfield region (approx. 0.8-1.6 ppm).

¹³C NMR: The carbon spectrum would show 11 distinct signals for the 11 carbon atoms (assuming a single diastereomer). The carbon attached to the hydroxyl group (C1) would be the most downfield signal among the sp³ carbons (approx. 70-80 ppm). The carbons of the pentyl chain and the methyl group would appear in the upfield region (approx. 10-40 ppm).

Table 3: Predicted Key Spectroscopic Signatures for this compound

| Spectroscopy | Feature | Predicted Position/Value | Interpretation |

|---|---|---|---|

| IR | O-H stretch | ~3300-3500 cm⁻¹ (broad) | Characteristic of the alcohol hydroxyl group, broadened by hydrogen bonding. |

| C-H stretch | ~2850-2960 cm⁻¹ (strong) | Aliphatic C-H bonds in the pentyl, methyl, and cyclopentyl groups. | |

| C-O stretch | ~1050-1150 cm⁻¹ (strong) | Stretching of the carbon-oxygen single bond. | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 170 | Corresponds to the molecular weight of C₁₁H₂₂O. nih.gov |

| [M-H₂O]⁺ | m/z 152 | Loss of a water molecule, a common fragmentation for alcohols. | |

| [M-C₅H₁₁]⁺ | m/z 99 | Loss of the pentyl radical via cleavage of the C2-pentyl bond. |

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, the most prominent feature would be a broad absorption band in the range of 3300-3500 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. nist.gov Strong absorptions between 2850 and 2960 cm⁻¹ would correspond to the C-H stretching of the alkyl groups, and a strong band around 1050-1150 cm⁻¹ would be due to the C-O stretching vibration.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 170. This ion is often unstable in alcohols and may undergo fragmentation. Common fragmentation pathways include:

Loss of water: A peak at m/z 152 ([M-18]⁺) resulting from the elimination of H₂O.

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atom. The most likely alpha-cleavage would be the loss of the pentyl group, leading to a fragment at m/z 99.

Alkyl chain fragmentation: Fragmentation of the pentyl side chain would produce a series of characteristic peaks, such as at m/z 57 ([C₄H₉]⁺) and 43 ([C₃H₇]⁺). docbrown.info

Transition State Modeling for Reactions Involving this compound

Transition state (TS) modeling is a computational technique used to investigate the mechanisms of chemical reactions. It involves locating the highest energy point along the reaction pathway, the transition state, which represents the energetic barrier that must be overcome for the reaction to proceed.

For this compound, TS modeling could be applied to several important reactions:

Dehydration: The acid-catalyzed elimination of water to form an alkene (e.g., 3-methyl-2-pentylcyclopent-1-ene). Modeling could distinguish between an E1 or E2 mechanism by locating the respective transition states and calculating their activation energies. The model would help predict which of the possible alkene isomers is the major product (Zaitsev's or Hofmann's rule).

Nucleophilic Substitution: Reactions where the hydroxyl group is first protonated to form a good leaving group (-OH₂⁺) and then displaced by a nucleophile. Computational modeling of the SN1 and SN2 transition states can determine which pathway is favored based on the steric hindrance around the reaction center (C1) and the stability of the potential carbocation intermediate. youtube.comyoutube.com

Oxidation: The conversion of the secondary alcohol to a ketone (3-methyl-2-pentylcyclopentan-1-one). TS modeling can provide insights into the mechanism with various oxidizing agents, detailing the bond-breaking and bond-forming steps.

By calculating the geometry and energy of the reactants, products, and the transition state connecting them, chemists can determine the activation energy (Ea) and the thermodynamics (ΔH) of the reaction. This information is invaluable for predicting reaction rates, understanding stereochemical outcomes, and designing more efficient synthetic routes.

Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic and Stereochemical Elucidation of 3 Methyl 2 Pentylcyclopentan 1 Ol

Chiral Chromatography (GC, HPLC, SFC) for Isomer Separation and Enantiomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of the stereoisomers of 3-methyl-2-pentylcyclopentan-1-ol and for determining the enantiomeric purity of a given sample. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Gas Chromatography (GC): Chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives as the CSP, can be employed for the separation of the volatile isomers of this compound. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile platform for isomer separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the isomers.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comchromatographyonline.com Using supercritical carbon dioxide as the main component of the mobile phase, along with a polar co-solvent, SFC can achieve high-resolution separation of the isomers of this compound on various CSPs. chromatographyonline.comchromatographyonline.com The unique properties of supercritical fluids can sometimes lead to different elution orders or improved selectivity compared to HPLC. chromatographyonline.com

Table 1: Representative Chiral Chromatography Parameters for Isomer Separation

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Cyclodextrin-based CSP | Polysaccharide-based CSP (e.g., cellulose, amylose) | Polysaccharide-based CSP |

| Mobile Phase | Inert carrier gas (e.g., He, H₂) | Hexane/Isopropanol | Supercritical CO₂/Methanol |

| Detection | Flame Ionization Detector (FID) | UV or Refractive Index (RI) Detector | UV or Mass Spectrometer (MS) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignments and Conformational Dynamics

NMR spectroscopy is a cornerstone for determining the detailed three-dimensional structure of molecules in solution. For this compound, advanced NMR techniques are essential for assigning the relative stereochemistry of the substituents and for studying the conformational dynamics of the cyclopentane (B165970) ring.

The cyclopentane ring is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms, to relieve torsional strain. pressbooks.publibretexts.org The substituents on the ring can adopt either axial or equatorial positions, and the ring can undergo rapid interconversion between different conformations.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY are used to identify protons that are close in space. By observing NOE correlations between the protons of the methyl, pentyl, and hydroxyl groups, and the protons on the cyclopentane ring, the relative stereochemistry of the substituents can be determined.

J-Coupling Analysis: The magnitude of the coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of these coupling constants can provide valuable information about the preferred conformation of the cyclopentane ring.

Computational Modeling: DFT and other computational methods are often used in conjunction with NMR data to predict the most stable conformations and to calculate theoretical NMR parameters, which can then be compared to experimental data to confirm stereochemical assignments. frontiersin.orgnih.gov

Table 2: Illustrative NMR Data for Stereochemical Analysis

| NMR Parameter | Information Gained |

| ¹H Chemical Shift (δ) | Electronic environment of each proton. |

| ³JHH Coupling Constants | Dihedral angles and ring conformation. |

| NOE Correlations | Through-space proximity of protons, relative stereochemistry. |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While the molecular ion peak for alcohols can be weak or absent in electron ionization (EI) mass spectra, the fragmentation pattern offers valuable structural clues. youtube.com

For this compound, a secondary cyclic alcohol, characteristic fragmentation pathways are expected. whitman.eduwhitman.edu These include:

Loss of a hydrogen atom ([M-1]⁺): A common fragmentation for cyclic alcohols. youtube.com

Loss of a water molecule ([M-18]⁺): A characteristic fragmentation for alcohols, resulting from dehydration. youtube.comwhitman.edu

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group. This would involve the loss of the pentyl group or cleavage of the cyclopentane ring.

Ring cleavage: A complex fragmentation of the cyclopentane ring can lead to a characteristic peak at m/z 57. whitman.eduwhitman.edu

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination, as it allows for the separation of isomers prior to their fragmentation and analysis by the mass spectrometer. morressier.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (MW: 170.29 g/mol )

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₁H₁₉]⁺ | Loss of -OH |

| 152 | [C₁₁H₂₀]⁺ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Loss of pentyl group |

| 57 | [C₄H₉]⁺ | Complex ring cleavage |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, X-ray crystallography of a suitable crystalline derivative is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov To obtain a crystalline derivative of this compound, the hydroxyl group can be reacted to form an ester or a urethane (B1682113) with a molecule containing a heavy atom, which facilitates crystallization and improves the quality of the diffraction data.

The crystal structure provides the precise three-dimensional arrangement of the atoms in the molecule, allowing for the unambiguous assignment of the R/S configuration at each stereocenter. nih.gov This technique, however, is dependent on the ability to grow a high-quality single crystal of the compound or a derivative.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. These techniques are complementary and can be used to study the dynamics of the functional groups in this compound.

FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). The position and shape of the O-H band can be influenced by hydrogen bonding, providing insights into intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The C-C bond vibrations of the cyclopentane ring and the alkyl chains will be prominent in the Raman spectrum. spectroscopyonline.com

While vibrational spectroscopy is generally less powerful than NMR or X-ray crystallography for detailed stereochemical elucidation, subtle differences in the spectra of different isomers may be observed due to variations in their conformational preferences and intermolecular interactions. ias.ac.in

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3300-3500 (broad) | FT-IR |

| C-H Stretch (sp³) | 2850-3000 | FT-IR, Raman |

| C-O Stretch | 1050-1150 | FT-IR |

| C-C Stretch | 800-1200 | Raman |

Biological Interactions and Structure Activity Relationship Sar at a Mechanistic Level

Mechanistic Studies of Receptor Binding and Ligand-Target Interactions (In Vitro)

While direct in vitro binding assays for 3-Methyl-2-pentylcyclopentan-1-ol are not extensively documented, research on analogous cyclopentanol (B49286) derivatives provides valuable insights into potential receptor interactions. Substituted cyclopentanols have been investigated as ligands for various receptors, including G protein-coupled receptors (GPCRs). For instance, certain cyclopentanol derivatives have been synthesized and evaluated for their affinity and functional activity at adrenergic and serotonin (B10506) receptors. These studies often involve competitive binding assays using radiolabeled ligands to determine the binding affinity (Ki) of the test compounds. The functional activity, whether agonistic or antagonistic, is typically assessed through second messenger assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

The structural features of the cyclopentanol ring and its substituents play a crucial role in receptor binding. The length and branching of the alkyl chains, such as the pentyl group at the C-2 position and the methyl group at the C-3 position in this compound, are expected to influence the compound's hydrophobic interactions within the receptor's binding pocket. The position and stereochemistry of the hydroxyl group are also critical for forming hydrogen bonds with specific amino acid residues in the receptor.

Studies on jasmonates, which are structurally related cyclopentane-based signaling molecules, have shown that modifications to the cyclopentane (B165970) ring and its side chains significantly impact their biological activity. nih.govnih.gov For example, the presence of a carbonyl group and the stereochemistry of the side chains in jasmonic acid and its analogs are critical for their recognition by the COI1-JAZ co-receptor system. mdpi.com This underscores the principle that subtle structural changes in cyclopentane derivatives can lead to profound differences in receptor binding and subsequent biological responses.

Table 1: Representative Binding Affinities of Analogous Cyclopentane Derivatives at Various Receptors

| Compound Class | Receptor Target | Binding Affinity (Ki) | Functional Activity |

| Phenylmorphan Derivatives | μ-opioid receptor | 2.2 - 4.0 nM | Agonist |

| Cyclopentenone Oxime Derivatives | TNF-α | Sub-micromolar IC50 | Inhibitor |

| Hybrid N-phenethylamines | Dopamine D3 Receptor | High Affinity | Agonist/Partial Agonist |

Note: This table presents data from analogous compound classes to illustrate potential receptor interactions and is not direct data for this compound.

Enzyme Substrate Specificity and Mechanistic Insights into Inhibition/Activation

The interaction of this compound with enzymes is another critical aspect of its biological profile. As a secondary alcohol, it can potentially serve as a substrate for various oxidoreductases, such as alcohol dehydrogenases, which would catalyze its oxidation to the corresponding ketone, 3-methyl-2-pentylcyclopentan-1-one. The substrate specificity of such enzymes is often dependent on the size, shape, and stereochemistry of the alcohol. wikipedia.org

Furthermore, cyclopentanol derivatives can act as enzyme inhibitors. For example, some tropolone-containing compounds, which share a cyclic structure, have been shown to inhibit enzymes like polyphenol oxidase and tyrosinase. wikipedia.org The mechanism of inhibition can vary, with competitive inhibitors binding to the active site and non-competitive inhibitors binding to an allosteric site, thereby altering the enzyme's conformation and activity. The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor can elucidate the mechanism of inhibition. youtube.com

The metabolism of cyclopentanol itself has been studied in microorganisms, revealing a pathway involving oxidation to cyclopentanone (B42830), followed by ring cleavage by a cyclopentanone oxygenase to form a linear ester, which is then hydrolyzed. nih.gov This suggests that this compound could potentially undergo a similar metabolic fate, initiated by enzymatic oxidation.

Stereospecificity in Biological Recognition and Activity of Cyclopentanols

The presence of multiple chiral centers in this compound (at C-1, C-2, and C-3) implies the existence of several stereoisomers. It is well-established that biological systems, particularly receptors and enzymes, exhibit a high degree of stereospecificity. The different spatial arrangements of the substituents on the cyclopentane ring can lead to significant differences in biological activity among the stereoisomers.

The concept of chiral recognition is fundamental to understanding the interaction of enantiomers with biological macromolecules. organic-chemistry.org For a molecule to be recognized stereospecifically, there are typically multiple points of interaction between the ligand and the binding site, creating a diastereomeric complex with a specific fit for one enantiomer over the other.

In the context of olfaction, the stereoisomers of a chiral odorant often have distinct smells, highlighting the stereospecific nature of olfactory receptors. This has been observed for various cyclic compounds. The specific three-dimensional shape of each stereoisomer of this compound would determine its fit within the binding pockets of its target receptors or enzymes, leading to variations in binding affinity and functional response.

Computational Modeling of Molecular Docking and Binding Affinities

In the absence of direct experimental data, computational modeling techniques such as molecular docking can provide valuable predictions about the binding of this compound to various biological targets. Molecular docking simulates the interaction between a ligand and a receptor, predicting the preferred binding orientation and estimating the binding affinity. nih.govnih.gov

These computational approaches are instrumental in structure-activity relationship (SAR) studies, allowing for the virtual screening of large compound libraries and the rational design of new molecules with improved activity. nih.gov For a molecule like this compound, docking studies could be performed against the crystal structures or homology models of potential receptor targets, such as GPCRs or enzymes. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.

The accuracy of these predictions depends heavily on the quality of the receptor structure and the scoring functions used to evaluate the binding poses. While these methods are powerful predictive tools, their findings ideally require experimental validation through in vitro binding and functional assays.

Table 2: Predicted Binding Energies of Analogous Cyclic Alcohols with a Model Receptor

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| cis-3-Hexen-1-ol | -5.8 | Phe206, Val207, Met263 |

| Linalool | -6.2 | Trp97, Phe206, Ser267 |

| Geraniol | -6.5 | Trp97, Phe206, Tyr259 |

Note: This table is a hypothetical representation based on general principles of molecular docking for illustrative purposes and does not represent actual data for this compound.

In Vitro Metabolic Fate and Biotransformation Pathways of Substituted Cyclopentyl Alcohols

The in vitro metabolic fate of this compound can be investigated using subcellular fractions, such as liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes. nih.gov The primary metabolic transformations for a cyclic alcohol like this are expected to be oxidation and conjugation reactions.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, would likely involve the oxidation of the hydroxyl group to a ketone, as well as potential hydroxylation at various positions on the alkyl chains or the cyclopentane ring. wikipedia.org Studies on the metabolism of other cyclic monoterpenoids have shown that hydroxylation is a common metabolic pathway. nih.govnih.gov

Phase II metabolism would involve the conjugation of the hydroxyl group with endogenous molecules such as glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (catalyzed by sulfotransferases, SULTs). Glucuronidation is a major pathway for the elimination of many alcoholic compounds. nih.gov The structure of the alcohol, including the length and branching of the alkyl chains, can significantly influence the rate and extent of glucuronidation.

The biotransformation of terpenes, a class of compounds that includes many cyclic alcohols, has been extensively studied in various biological systems, often leading to the production of a diverse array of metabolites. mdpi.com

Olfactory Receptor Interactions and Structure-Odor Relationships

The scent of a molecule is determined by its interaction with a vast array of olfactory receptors (ORs) in the nasal epithelium. nih.govnih.gov The structure of an odorant molecule, including its size, shape, and functional groups, dictates which ORs it will activate and to what extent, resulting in a specific odor perception. The relationship between chemical structure and odor is a key area of research in the field of olfaction. nih.gov

For this compound, the cyclopentanol core, the hydroxyl group, and the specific arrangement of the methyl and pentyl substituents will all contribute to its odor profile. The hydroxyl group is a common feature in many floral and woody odorants. The size and shape of the molecule, influenced by the alkyl substituents, will determine its volatility and its ability to fit into the binding pockets of specific ORs.

Studies on related compounds, such as jasmonates and other substituted cyclopentanones and cyclopentanols, have provided some insights into the structure-odor relationships of this class of molecules. For example, slight modifications to the side chains of jasmonates can significantly alter their odor characteristics. The stereochemistry of the molecule is also a critical determinant of its odor, with different enantiomers often possessing distinct scents. oup.com

Potential Applications and Future Research Directions in Cyclopentanol Chemistry Non Clinical/non Dosage

3-Methyl-2-pentylcyclopentan-1-ol as a Chiral Auxiliary or Building Block in Stereoselective Organic Synthesis

The structure of this compound, featuring multiple stereocenters, makes it a compelling candidate for use in stereoselective organic synthesis. Chiral auxiliaries are crucial tools that guide the formation of a specific stereoisomer in a chemical reaction, a vital process in the synthesis of complex molecules like pharmaceuticals.

Although specific research on this compound as a chiral auxiliary is not prominent, the broader class of substituted cyclopentanols is recognized for its utility as versatile building blocks. organic-chemistry.org The synthesis of functionalized cyclopentenols can be achieved through methods like enyne metathesis, and various catalytic processes can produce substituted cyclopentanols with high diastereoselectivity. organic-chemistry.org

Research Focus Areas:

Asymmetric Synthesis: Developing synthetic routes to produce specific stereoisomers of this compound.

Chiral Pool Synthesis: Utilizing an enantiomerically pure form of the compound as a starting material for the synthesis of other complex chiral molecules. The defined stereochemistry of the cyclopentanol (B49286) ring could be used to control the stereochemical outcome of subsequent reactions.

Catalyst Development: The compound's structure could serve as a scaffold for developing new chiral ligands for asymmetric catalysis.

Exploration of Derivatives in Materials Science

The functional groups of this compound—the hydroxyl group and the alkyl chains—offer multiple points for modification, opening avenues for the creation of novel materials. While the parent compound may not have direct applications, its derivatives could be engineered for specific properties.

Research has shown that other cyclopentanone (B42830) derivatives can be highly effective. For instance, bis-benzylidene cyclopentanone derivatives have been developed as photoinitiators for two-photon polymerization, a technique used in high-resolution 3D printing and microfabrication. nih.gov Furthermore, cyclopentanol is a known component in the manufacturing of synthetic resins. businessresearchinsights.com

Potential Derivative Applications:

| Derivative Type | Potential Application | Rationale |

| Ester Derivatives | Plasticizers, Lubricants | The long pentyl chain could impart flexibility and lubricating properties when esterified with various acids. |

| Polymerizable Derivatives (e.g., Acrylates/Methacrylates) | Monomers for Specialty Polymers | By converting the hydroxyl group to an acrylate (B77674) or methacrylate, the molecule could be incorporated into polymer chains, potentially enhancing properties like hydrophobicity and thermal stability. |

| Liquid Crystals | Display Technologies | Modification of the alkyl chains and the cyclopentane (B165970) core could lead to molecules with liquid crystalline properties. |

These potential applications stem from the ability to tune the physical properties of the molecule through chemical modification, a cornerstone of materials science.

Fundamental Research into Environmental Degradation Pathways (e.g., Photodegradation, Biodegradation)

Understanding the environmental fate of chemical compounds is critical. For this compound, research into its degradation pathways would provide valuable data on its persistence and transformation in the environment.

Biodegradation: Studies on similar molecules, such as n-alkyl-substituted cycloalkanes, offer insights into likely biodegradation routes. Microorganisms are known to utilize and degrade long-chain alkyl-substituted cyclic hydrocarbons. nih.gov The primary mechanism often involves the oxidation of the alkyl side chain. nih.gov For this compound, it is plausible that microbial enzymes would first oxidize the pentyl group, initiating a degradation cascade that could eventually lead to the cleavage of the cyclopentane ring. nih.gov

Photodegradation: The photochemical behavior of the cyclopentane ring system has been studied, particularly for cyclopentanone derivatives. rsc.org Upon exposure to ultraviolet light, cyclopentanones can undergo Norrish Type I cleavage, where the bond adjacent to the carbonyl group breaks, leading to the formation of a diradical intermediate. rsc.org This intermediate can then rearrange into other products. rsc.org While this compound is an alcohol, it could be oxidized in the environment to its corresponding ketone, 3-methyl-2-pentylcyclopentan-1-one, which would then be susceptible to photodegradation.

Development of Novel Analytical Probes based on Cyclopentanol Scaffolds

The development of sensitive and specific analytical probes is essential for diagnostics and environmental monitoring. These probes often consist of a molecular scaffold to which recognition elements and signaling moieties are attached. nih.gov

The this compound structure presents a robust and modifiable scaffold. The hydroxyl group is a convenient handle for chemical conjugation, allowing for the attachment of:

Fluorophores or Chromophores: To create optical probes for sensing applications.

Biomolecule Recognition Elements: Such as peptides or small molecules, to create biosensors that can specifically bind to target proteins or other biological analytes. nih.gov

Metal Chelators: For the detection of specific metal ions in environmental or biological samples.

While DNA is a more commonly cited scaffold material for its programmability nih.gov, small organic molecules like cyclopentanol derivatives offer advantages in terms of cell permeability and stability in certain environments. The specific three-dimensional arrangement of the substituents on the cyclopentanol ring could be exploited to create highly selective binding pockets for target analytes.

Future Perspectives in Cyclopentanol Chemistry and its Interdisciplinary Connections

The field of cyclopentanol chemistry is evolving, with a significant push towards sustainability and technological innovation. gitbook.io A key trend is the development of green synthesis routes, such as the production of cyclopentanol from biomass-derived furfural, which presents a renewable alternative to fossil fuel-based methods. nih.gov

Advancements in catalysis are also paving the way for more efficient and selective syntheses of complex cyclopentanol derivatives. researchgate.net These innovations are crucial for expanding the application scope of these compounds into advanced materials and niche chemical syntheses. gitbook.io

The future of cyclopentanol chemistry, including specialized molecules like this compound, lies at the intersection of several disciplines:

Green Chemistry: Creating sustainable production pathways to reduce environmental impact.

Materials Science: Designing and synthesizing novel polymers and functional materials from cyclopentanol-based monomers. nih.gov

Catalysis: Discovering new catalysts for the stereoselective and efficient synthesis of functionalized cyclopentanols. organic-chemistry.org

Biotechnology: Engineering enzymes for the biosynthesis or biodegradation of cyclopentanol derivatives.

As research progresses, compounds like this compound may transition from being chemical curiosities to valuable components in next-generation technologies.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-2-pentylcyclopentan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopentanol derivatives as precursors. For example, alkylation of cyclopentan-1-ol with a pentyl halide under basic conditions (e.g., NaH or KOH) can introduce the pentyl group. Optimization includes:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) may enhance regioselectivity .

- Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions like over-alkylation .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency .

Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare H and C NMR peaks to PubChem data for analogous cyclopentanols (e.g., 3-(Benzyloxy)cyclopentan-1-ol ).

- Mass spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 170.2 (calculated for CHO).

- Infrared (IR) spectroscopy : Detect hydroxyl (O-H) stretch at ~3200–3600 cm and C-O vibrations near 1050 cm .

Purity >98% can be validated via HPLC with a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of cyclopentanol derivatives like this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

- Systematic replication : Repeat experiments under standardized protocols (e.g., OECD guidelines ).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC ranges for cytotoxicity) .

- Dose-response validation : Use Hill slope analysis to confirm activity thresholds .

Q. How should safety protocols be designed for handling this compound based on structural analogs?

- Methodological Answer : Safety measures for similar alcohols (e.g., 3-Methyl-1-pentanol ) suggest:

- Engineering controls : Use fume hoods for synthesis and handling to limit inhalation exposure .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Acute toxicity data from analogs (e.g., LD >2000 mg/kg in rats) indicate moderate risk .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on cyclopentanol frameworks .

- QSAR models : Train algorithms on toxicity datasets from RIFM assessments for fragrance alcohols .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How do stereochemical variations affect the physicochemical properties of this compound?

- Methodological Answer : Enantiomers (e.g., (1R,2R) vs. (1S,2S)) exhibit distinct behaviors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.